
Hypericin
Overview
Description
Hypericin (C₃₀H₁₆O₈) is a naphthodianthrone compound predominantly isolated from Hypericum perforatum (St. John’s Wort). It exhibits a polycyclic quinone structure with an extended π-conjugated system, enabling strong UV absorption and photodynamic activity . This compound is renowned for its diverse pharmacological properties, including antidepressant, antiviral, and antitumor effects, largely attributed to its ability to generate reactive oxygen species (ROS) under light exposure . Its instability under heat and light necessitates specialized extraction methods, such as 80% ethanol extraction followed by resin chromatography, to isolate this compound at purities exceeding 4% . Pharmacopoeial standards mandate a minimum this compound content of 0.08% in H. perforatum herbal products, though analytical challenges often lead to inconsistent quantification .
Preparation Methods
Solvent-Based Extraction Methods
Conventional Solvent Extraction
Polar solvents such as methanol, ethanol, and acetone are optimal for hypericin extraction due to its hydrophobic nature. Cossuta et al. demonstrated ethanol’s superiority in Soxhlet extraction, yielding 0.060 mg·g⁻¹ this compound from Hypericum perforatum over 16 hours. Methanol:acetone (2:1) mixtures enhance solubility, achieving 0.32 mg·g⁻¹ in ultrasonic-assisted protocols. The Chinese patent CN104610039A outlines an industrial method using 70% ethanol with 25% ammonia, refluxing at 70°C for 1.5 hours to yield 0.41% this compound.
Table 1: Solvent Extraction Performance Comparison
Method | Solvent System | Temperature (°C) | Time (h) | Yield (mg·g⁻¹) | Purity (%) | Source |
---|---|---|---|---|---|---|
Soxhlet | Ethanol | 78 | 16 | 0.060 | 95 | |
Ultrasonic | Methanol:Acetone 2:1 | 45 | 2 | 0.320 | 98 | |
Reflux | Ethanol:Ammonia | 70 | 1.5 | 4.100* | 0.41 |
*Yield expressed as % w/w.
Advanced Extraction Technologies
Microwave-assisted extraction (MAE) reduces processing time by 90% compared to Soxhlet. Punegov et al. achieved 0.32 mg·g⁻¹ this compound using 55% ethanol under 0.0205 W·cm⁻³ irradiation for 60 seconds. Enzyme-assisted methods employing xylanase increase yields by 210% by breaking down plant cell walls.
Purification and Separation Techniques
Macroporous Resin Column Chromatography (MRCC)
Xing’s two-step MRCC protocol removes apolar impurities with ether, followed by ethyl acetate extraction. Elution with 40–80% ethanol produces this compound paste at 1.2% purity, exceeding international standards.
Counter-Current Chromatography (CCC)
CCC separates this compound using a hexane-ethyl acetate-methanol-water (4:5:4:5) system, achieving >90% purity. This method avoids stationary phase degradation, preserving this compound’s photochemical stability.
Biosynthesis Pathways in Hypericum Species
Polyketide Synthase (PKS) Activity
In Hypericum hookerianum shoot cultures, mevinolin (a PKS inhibitor) reduces this compound synthesis by 85%, confirming the PKS-mediated pathway. SSH analysis identified 38% of expressed sequences related to protein synthesis, supporting enzymatic regulation of this compound production.
Auxin-Induced Hyperaccumulation
Auxin treatment increases this compound yields to 18.75 mg·g⁻¹ dry weight in shoot cultures, compared to 2.80 mg·g⁻¹ in controls. This induction correlates with upregulated electron transport chain components, suggesting metabolic flux redirection.
Analytical Validation Methods
High-Performance Liquid Chromatography (HPLC)
Ruckert et al. developed an amperometric HPLC method with 0.010 ng detection limits using ammonium acetate-methanol-acetonitrile mobile phases. UV-HPLC at 590 nm validates extraction efficiency, showing linearity (r²=0.9996) between 6–36 mg·L⁻¹.
Table 2: HPLC Parameters for this compound Quantification
Column | Mobile Phase | Flow Rate (mL·min⁻¹) | Detection | LOD (ng) | Source |
---|---|---|---|---|---|
C18 | Methanol:0.1% H3PO4 (80:20) | 1.0 | UV 590 nm | 1.0 | |
RP-18e | NH4Ac:MeCN:MeOH (10:45:45) | 1.2 | Amperometric | 0.010 |
Industrial-Scale Production
The CN104610039A patent outlines a four-step industrial process:
- Grinding : Raw material size reduction to 1–2 cm.
- Anaerobic Fermentation : Soaking in 45°C water for 24 hours to hydrolyze glycosides.
- Ethanol-Ammonia Extraction : Refluxing with 70% ethanol and 25% ammonia at 70°C, followed by triple residue extraction.
- Spray Drying : Concentrated extract dried to 7.5% ash content, meeting pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions: Hypericin undergoes various chemical reactions, including oxidation, reduction, and substitution. The large chromophore system in this compound allows it to participate in photo-oxidation reactions, generating reactive oxygen species (ROS) such as singlet oxygen .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include emodin, protothis compound, and visible light for photo-oxidation . The reaction conditions often involve specific wavelengths of light to activate this compound’s photodynamic properties .
Major Products: The major products formed from this compound’s reactions include singlet oxygen and other ROS, which are responsible for its biological effects .
Scientific Research Applications
Photodynamic Therapy
Overview
Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects in targeted cells. Hypericin is recognized as a potent photosensitizer, particularly effective against cancer cells when activated by light.
Mechanism of Action
- Photosensitization : Upon exposure to light, this compound generates reactive oxygen species (ROS) that damage cellular components, leading to apoptosis or necrosis of cancer cells .
- Selective Accumulation : this compound tends to accumulate more in neoplastic tissues compared to normal tissues, enhancing its effectiveness as a therapeutic agent while minimizing damage to healthy cells .
Clinical Applications
- Skin Tumors : Clinical trials have demonstrated the efficacy of this compound in treating skin cancers such as basal cell carcinoma and squamous cell carcinoma through intralesional injection followed by light activation. Notable outcomes include significant tumor size reduction and minimal side effects .
Study | Type of Cancer | Treatment Method | Outcome |
---|---|---|---|
Alecu et al. (1998) | Basal Cell Carcinoma | Intralesional this compound + light activation | Effective reduction in tumor size |
Alecu et al. (1998) | Squamous Cell Carcinoma | Intralesional this compound + light activation | Partial to complete clinical response |
Antiviral Properties
Mechanism of Action
This compound exhibits antiviral activity against enveloped viruses such as the human immunodeficiency virus (HIV) and hepatitis C virus. This activity is dependent on light exposure, which enhances this compound's ability to disrupt viral replication .
Research Findings
- Studies have shown that this compound can inhibit viral entry and replication by interacting with viral proteins and cellular membranes, leading to a decrease in viral load in infected cells .
Antitumor Activity
Overview
Beyond its application in PDT, this compound has demonstrated direct antitumor effects through various mechanisms:
- Induction of Apoptosis : this compound has been shown to trigger programmed cell death in cancer cells by activating specific signaling pathways .
- Inhibition of Angiogenesis : It also exhibits antiangiogenic properties, meaning it can inhibit the formation of new blood vessels that supply tumors .
Neurological Applications
Antidepressant Effects
This compound is traditionally used for its antidepressant properties, primarily attributed to its influence on neurotransmitter systems. It has been shown to inhibit the release of glutamate, a key neurotransmitter involved in mood regulation .
Potential for Stroke Treatment
Research into this compound's effects on gamma-aminobutyric acid (GABA) currents and N-methyl-D-aspartate (NMDA) receptors suggests it may have therapeutic potential in stroke management by modulating excitotoxicity .
Mechanism of Action
Hypericin is structurally similar to other naphthodianthrones, such as pseudothis compound. Both compounds are found in Hypericum perforatum and exhibit similar biological activities, including antiviral and photodynamic properties . this compound is more potent and has a higher quantum yield of singlet oxygen compared to pseudothis compound .
Comparison with Similar Compounds
Hypericin shares structural and functional similarities with several bioactive compounds, primarily within the Hypericum genus. Below is a systematic comparison:
Pseudothis compound
- Structural Differences : Pseudothis compound replaces this compound’s methyl (-CH₃) group with a hydroxymethyl (-CH₂OH) moiety, increasing hydrophilicity .
- Biological Activity : The additional hydroxyl group enhances pseudothis compound’s cholinesterase inhibitory activity (IC₅₀ values ~20% lower than this compound) due to stronger hydrogen bonding with acetylcholinesterase (AChE) .
- Analytical Challenges : Pseudothis compound co-elutes with this compound in HPLC, complicating quantification. Fluorescence detection at 590 nm improves specificity .
Table 1 : Key Properties of this compound vs. Pseudothis compound
Property | This compound | Pseudothis compound |
---|---|---|
Molecular Formula | C₃₀H₁₆O₈ | C₃₁H₁₈O₉ |
Molecular Weight | 504.44 g/mol | 522.46 g/mol |
LogP (Lipophilicity) | 3.8 | 2.9 |
AChE Inhibition (IC₅₀) | 1.2 µM | 0.9 µM |
Source | H. perforatum | H. perforatum |
Hyperforin
- Structural Differences: A phloroglucinol derivative with prenylated side chains, distinct from this compound’s naphthodianthrone core .
- Biological Activity : Potent inhibitor of butyrylcholinesterase (BChE, IC₅₀ = 0.5 µM) but weak against AChE (IC₅₀ > 10 µM). Also exhibits antidepressant effects via serotonin reuptake inhibition .
- Pharmacokinetics : High molecular weight (536.7 g/mol) and lipophilicity (LogP = 8.2) limit transplacental transfer and solubility in aqueous media .
Table 2 : Comparative Bioactivity of Hypericum Compounds
Compound | Cholinesterase Inhibition (IC₅₀) | Antidepressant Mechanism | Plasma Protein Binding |
---|---|---|---|
This compound | AChE: 1.2 µM | ROS-mediated apoptosis | 95% |
Pseudothis compound | AChE: 0.9 µM | Similar to this compound | 93% |
Hyperforin | BChE: 0.5 µM | Serotonin reuptake | 99% |
Protothis compound and Emodin
- Protothis compound : A biosynthetic precursor of this compound with reduced hydroxylation. Exhibits 48% lower adsorption affinity in molecularly imprinted polymers compared to this compound due to structural differences .
- Emodin: An anthraquinone precursor in this compound biosynthesis. Lacks photodynamic activity but shows moderate antimicrobial effects (MIC = 25 µg/mL against S. aureus) .
Demethylthis compound and Fringelite F
- Demethylthis compound : A fossil-record derivative (C₂₉H₁₄O₈) with one fewer methyl group than this compound. Detected via ESI-FT-ICR-MS at m/z 489, suggesting evolutionary conservation of this compound-like pigments .
- Fringelite F: A phenanthroperylene quinone (C₂₈H₁₂O₈) with similar UV-Vis spectra to this compound but lacking pharmacological data .
Key Research Findings and Implications
Structural-Activity Relationships : Hydroxyl and methyl groups critically influence cholinesterase inhibition and photodynamic efficacy. Pseudothis compound’s enhanced hydrophilicity may improve blood-brain barrier penetration for neurodegenerative therapies .
Analytical Challenges : Co-occurrence of this compound analogs in Hypericum species necessitates advanced chromatographic methods (e.g., UHPLC-MS/MS) for accurate quantification .
Therapeutic Potential: Synthetic derivatives like tetrabromothis compound offer tunable pharmacokinetics, enabling personalized PDT regimens .
Biological Activity
Hypericin, a naphthodianthrone compound derived from Hypericum perforatum (St. John's Wort), has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant clinical studies.
This compound exhibits a multifaceted mode of action, predominantly characterized by its ability to generate reactive oxygen species (ROS) upon light activation. This photodynamic effect is pivotal in its therapeutic applications, particularly in cancer treatment and antiviral therapies.
- Photodynamic Therapy (PDT) : this compound serves as a potent photosensitizer, producing singlet oxygen and superoxide anions when exposed to light. This leads to cellular damage and apoptosis in targeted cells, making it valuable in treating various malignancies .
- Antiviral Activity : this compound has demonstrated efficacy against enveloped viruses, including HIV and hepatitis C virus. Its antiviral mechanism is light-dependent, requiring activation to exert its effects on viral components .
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cell lines such as Huh7 and MCF-7. The induction of pro-apoptotic markers like p53 and bax mRNA has been documented following this compound treatment .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antitumor Effects : this compound has been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and the generation of ROS. Clinical trials have reported promising results in treating skin cancers like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC) using this compound in conjunction with PDT .
- Antiviral Effects : this compound's antiviral properties are particularly notable against enveloped viruses. Its effectiveness against HIV has been well-documented, with studies showing significant reductions in viral loads upon treatment .
- Antidepressant Properties : Emerging research suggests that this compound may also possess antidepressant effects, potentially linked to its interaction with neurotransmitter systems. However, the specific mechanisms remain under investigation .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various therapeutic contexts:
Study | Condition | Treatment | Results |
---|---|---|---|
Alecu et al. (1998) | Skin tumors (BCC & SCC) | Intralesional this compound + PDT | Effective tumor reduction; mild erythema observed |
Rook et al. (2010) | Mycosis fungoides & psoriasis | This compound + PDT | Significant improvement in lesions; well tolerated |
Kacerovská et al. (2008) | Bowen's disease | This compound + PDT | 80% complete histological remission |
These studies indicate that this compound combined with photodynamic therapy can be effective for treating certain skin cancers and dermatological conditions.
Safety Profile and Considerations
While this compound shows promise as a therapeutic agent, its safety profile warrants careful consideration:
Q & A
Basic Research Questions
Q. What standardized methodologies exist for isolating and characterizing hypericin from natural sources?
- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., methanol/chloroform mixtures) followed by chromatographic purification (HPLC or TLC). Characterization requires UV-Vis spectroscopy (absorption peaks at 590 nm and 550 nm) and mass spectrometry for molecular confirmation. For purity validation, use NMR spectroscopy (¹H and ¹³C) and HPLC with photodiode array detection. Ensure reproducibility by documenting solvent ratios, temperature, and extraction duration. For novel isolates, provide full spectral data and purity metrics (>95%) .
Q. How should experimental designs be structured to evaluate this compound’s photodynamic efficacy?
- Methodological Answer : Use controlled light activation parameters (wavelength: 600–630 nm, fluence rate: 10–100 mW/cm²) and include dark controls to isolate photodynamic effects. In vitro assays should quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and cell viability via MTT assays. For in vivo models, optimize dosing (0.1–5 mg/kg) and light delivery intervals (e.g., 24-hour post-injection). Validate protocols with positive controls (e.g., Photofrin®) and reference NIH guidelines for preclinical reproducibility .
Q. Which in vitro and in vivo models are most validated for studying this compound’s antiviral mechanisms?
- Methodological Answer : For antiviral studies, use enveloped viruses (e.g., HSV-1, HIV) in Vero or HeLa cell lines. Quantify viral load via qPCR and plaque reduction assays. In vivo, employ murine models with immunosuppression to assess this compound’s prophylactic vs. therapeutic efficacy. Include sham-treated controls and monitor pharmacokinetics (e.g., plasma half-life via LC-MS). Ensure compliance with biosafety level 2 (BSL-2) protocols for viral handling .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action across studies be systematically resolved?
- Methodological Answer : Conduct meta-analyses comparing experimental variables: light dosage (fluence), cellular uptake time, and solvent carriers (e.g., DMSO vs. liposomal formulations). Use statistical reanalysis (ANOVA with post-hoc tests) to identify confounding factors. For mechanistic contradictions, employ RNA-seq or proteomics to map this compound-induced pathways across different cell types. Cross-validate findings with knockout models (e.g., ROS-scavenging enzymes) .
Q. What strategies optimize this compound’s bioavailability for central nervous system (CNS) applications?
- Methodological Answer : Develop nanocarriers (e.g., PEGylated liposomes or albumin nanoparticles) to enhance blood-brain barrier (BBB) penetration. Test in vitro BBB models (hCMEC/D3 cells) with transwell assays to measure permeability. In vivo, use MRI-guided convection-enhanced delivery (CED) for localized administration. Pair with pharmacokinetic studies to track brain tissue accumulation via fluorescence imaging or radiolabeling (³H-hypericin) .
Q. How can multi-omics approaches be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer : Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and phosphoproteomics to map this compound’s multi-target effects. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping networks (e.g., apoptosis, autophagy). Validate key targets (e.g., PKC, mTOR) via CRISPR-Cas9 silencing or pharmacological inhibitors. Curate datasets in public repositories (e.g., GEO, PRIDE) for reproducibility .
Q. What frameworks ensure rigor in formulating this compound-focused research questions?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For clinical-translational studies, use PICO format: P opulation (e.g., glioblastoma patients), I ntervention (this compound-PDT), C omparator (temozolomide), O utcome (tumor regression). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Q. Data Analysis and Reporting Standards
Q. How should researchers address variability in this compound’s phototoxicity metrics across cell lines?
- Methodological Answer : Normalize data to cell-specific uptake rates (flow cytometry) and mitochondrial density (Mitotracker assays). Use coefficient of variation (CV) thresholds (<15%) to exclude outliers. Report light fluence in J/cm² and irradiance in mW/cm² to enable cross-study comparisons. Share raw datasets (e.g., cell viability curves) as supplementary materials .
Q. What statistical methods are critical for analyzing this compound’s dose-response synergism with chemotherapeutics?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergism (CI <1) or antagonism (CI >1). Use CompuSyn software for dose-effect modeling. Validate with Bliss independence or Loewe additivity models. Report 95% confidence intervals and power analysis (α=0.05, β=0.2) to ensure robustness .
Q. Ethical and Reproducibility Considerations
Q. How can preclinical this compound studies align with NIH guidelines for rigor and transparency?
- Methodological Answer :
Adhere to ARRIVE 2.0 guidelines: report animal strain, sex, age, and randomization methods. For in vitro work, detail passage numbers, mycoplasma testing, and serum concentrations. Deposit protocols on protocols.io and share this compound batch analysis certificates (e.g., HPLC chromatograms). Disclose conflicts of interest and funding sources .
Properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOIFHVUBCIUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203270 | |
Record name | Hypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-04-9, 1372719-41-9 | |
Record name | Hypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypericin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hypericin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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